molecular formula C17H16N4OS B2431612 4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide CAS No. 1286704-60-6

4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide

Cat. No.: B2431612
CAS No.: 1286704-60-6
M. Wt: 324.4
InChI Key: MHSOERYKFHQKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide is a synthetic organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Isothiazole Ring: Starting with a suitable precursor, such as a thioamide, the isothiazole ring can be formed through cyclization reactions.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the isothiazole ring with a pyridin-2-ylmethyl halide under basic conditions.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the isothiazole ring.

    Reduction: Reduction reactions may target the carboxamide group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the isothiazole ring or the aromatic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, sulfonates, or organometallic compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-(p-tolyl)isothiazole-5-carboxamide: Lacks the pyridin-2-ylmethyl group.

    N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide: Lacks the amino group.

    4-amino-N-(pyridin-2-ylmethyl)isothiazole-5-carboxamide: Lacks the p-tolyl group.

Uniqueness

The presence of both the pyridin-2-ylmethyl and p-tolyl groups in 4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide may confer unique properties, such as enhanced binding affinity to specific molecular targets or improved solubility and stability.

Properties

IUPAC Name

4-amino-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-5-7-12(8-6-11)15-14(18)16(23-21-15)17(22)20-10-13-4-2-3-9-19-13/h2-9H,10,18H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSOERYKFHQKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.